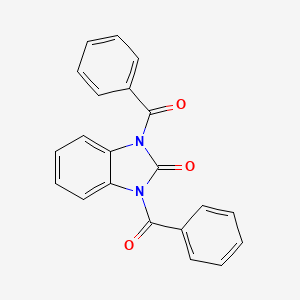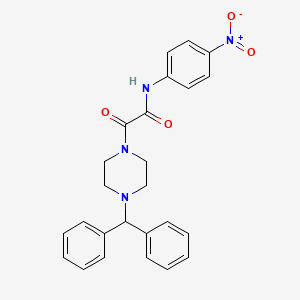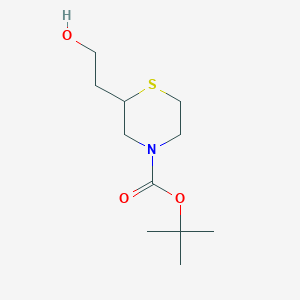
tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate” is a chemical compound with the CAS Number: 1648864-62-3. It has a molecular weight of 247.36 . The compound is typically stored at room temperature and appears in an oil form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO3S/c1-11(2,3)15-10(14)12-5-7-16-9(8-12)4-6-13/h9,13H,4-8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
As mentioned earlier, “tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate” is an oil-like substance that is stored at room temperature .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate:
Pharmaceutical Development
tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate: is often used as a building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the creation of various derivatives that can be tested for biological activity, including potential therapeutic agents for treating diseases .
Chemical Synthesis
This compound serves as an intermediate in organic synthesis. Its functional groups make it a versatile reagent for constructing complex molecules, which can be used in various chemical reactions and processes .
Biological Studies
Researchers utilize tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate in biological studies to investigate its interactions with different biological targets. This can help in understanding its potential effects on biological systems and its suitability for drug development .
Material Science
In material science, this compound can be used to synthesize new materials with specific properties. Its incorporation into polymers or other materials can enhance their characteristics, such as stability, flexibility, or reactivity .
Catalysis Research
tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate: is also explored in catalysis research. It can act as a ligand or a catalyst in various chemical reactions, potentially improving the efficiency and selectivity of these processes .
Environmental Chemistry
This compound is studied for its potential applications in environmental chemistry. It can be used to develop new methods for detecting or neutralizing environmental pollutants, contributing to cleaner and safer environments .
Agricultural Chemistry
In agricultural chemistry, tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate is investigated for its potential use in developing new agrochemicals. These could include pesticides, herbicides, or growth regulators that are more effective and environmentally friendly .
Medicinal Chemistry
Medicinal chemists use this compound to design and synthesize new molecules with potential therapeutic benefits. Its structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles .
Each of these applications highlights the versatility and importance of tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate in scientific research, spanning multiple fields and contributing to advancements in various areas of study.
Safety and Hazards
The safety information for this compound indicates that it should be handled with care. The compound has been assigned the GHS07 pictogram, and the associated hazard statements are H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively .
properties
IUPAC Name |
tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3S/c1-11(2,3)15-10(14)12-5-7-16-9(8-12)4-6-13/h9,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRGPNAJDMIWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSC(C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

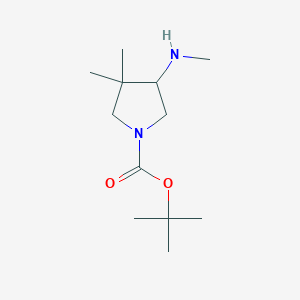

![Cyclopropyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2556587.png)

![1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone](/img/structure/B2556591.png)
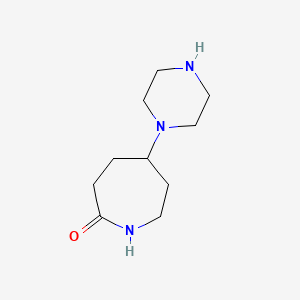

![4-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2556594.png)
![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2556595.png)
![Methyl 2-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2556597.png)
![N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2556598.png)
